Cas no 106325-84-2 (Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol)

Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol 化学的及び物理的性質
名前と識別子
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- Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol
- FCLDJGPIIMYYFJ-DQRAZIAOSA-N
- (Z)-[[4-[2-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]ethenyl]-1,2-phenylene]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]
- (z)-((4-(2-(3,5-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)phenyl)ethenyl)-1,2-phenylene)bis(oxy))bis((1,1-dimethylethyl)dimethylsilane)
- CID 131668471
- Silane, [[4-[2-[3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]ethenyl]-1,2-phenylene]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-, (Z)- (9CI)
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- インチ: 1S/C38H68O4Si4/c1-35(2,3)43(13,14)39-31-25-30(26-32(28-31)40-44(15,16)36(4,5)6)22-21-29-23-24-33(41-45(17,18)37(7,8)9)34(27-29)42-46(19,20)38(10,11)12/h21-28H,1-20H3/b22-21-
- InChIKey: FCLDJGPIIMYYFJ-DQRAZIAOSA-N
- ほほえんだ: [Si](C)(C)(C(C)(C)C)OC1C=C(/C=C\C2C=C(C=C(C=2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C=CC=1O[Si](C)(C)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 46
- 回転可能化学結合数: 14
- 複雑さ: 972
- トポロジー分子極性表面積: 36.9
じっけんとくせい
- 密度みつど: 0.945±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 601.0±55.0 °C(Predicted)
- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol セキュリティ情報
- ちょぞうじょうけん:Refrigerator, under inert atmosphere
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T291280-100mg |
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol |
106325-84-2 | 100mg |
$ 1877.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473038-10 mg |
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol, |
106325-84-2 | 10mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473038-10mg |
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol, |
106325-84-2 | 10mg |
¥3234.00 | 2023-09-05 | ||
TRC | T291280-10mg |
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol |
106325-84-2 | 10mg |
$ 242.00 | 2023-09-06 |
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannolに関する追加情報
Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol: A Comprehensive Overview
The compound with CAS No. 106325-84-2, known as Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol, has garnered significant attention in the fields of organic chemistry and biochemistry due to its unique structural properties and potential applications. This compound is a derivative of cis-piceatannol, a naturally occurring flavonoid, which has been extensively studied for its antioxidant and anti-inflammatory properties. The introduction of the tert-butyldimethylsilyl (TBS) group into the molecule enhances its stability and functionality, making it a valuable compound for both academic research and industrial applications.
Cis-piceatannol itself is a rare flavonoid found in certain plant species, particularly in the bark of trees such as *Pinus sylvestris*. Its structure consists of a flavan-3-ol backbone with a unique stereochemistry that contributes to its biological activity. The addition of the TBS group, a silyl protecting group commonly used in organic synthesis, serves to stabilize the hydroxyl groups present in the molecule. This stabilization is crucial for facilitating further chemical modifications and enhancing the compound's compatibility with various reaction conditions.
Recent studies have highlighted the potential of Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol in drug delivery systems. The silyl groups not only protect the hydroxyl functionalities but also act as carriers for targeted drug delivery. Researchers have explored the use of this compound as a precursor for synthesizing more complex molecules with enhanced bioavailability. For instance, the silyl groups can be selectively removed under specific conditions, allowing for the controlled release of active pharmaceutical ingredients (APIs) in vivo.
In addition to its role in drug delivery, this compound has shown promise in materials science. The tert-butyldimethylsilyl groups impart unique physical and chemical properties to the molecule, making it suitable for applications in polymer synthesis and nanotechnology. For example, derivatives of this compound have been used as building blocks for creating stimuli-responsive materials that can change their properties in response to external stimuli such as temperature or pH levels.
The synthesis of Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the isolation of cis-piceatannol from natural sources, followed by selective protection of its hydroxyl groups using silylation reagents. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
From an environmental perspective, the development of compounds like Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol aligns with sustainable chemistry principles. By utilizing renewable feedstocks and minimizing waste generation during synthesis, researchers aim to reduce the ecological footprint of chemical manufacturing processes. Furthermore, the biodegradability of silyl protecting groups has been studied extensively, ensuring that their use does not pose long-term risks to ecosystems.
Looking ahead, ongoing research into Tetra-O-(tert-butyldimethyl)silyl cis-Piceatannol is expected to uncover new applications across diverse fields. Collaborative efforts between chemists, biologists, and engineers are paving the way for innovative solutions in healthcare, materials science, and beyond. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing both fundamental research and industrial innovation.
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